3-O-Ethyl-L-ascorbic acid
Overview
Description
Synthesis Analysis
A simple, efficient synthesis method has been developed for 3-O-ethyl-L-ascorbic acid, achieving a yield of 51.0% by reacting sodium L-ascorbate with ethyl bromide in DMSO, without the need for protecting groups. This synthesis process underscores the accessibility of 3-O-ethyl-L-ascorbic acid for various applications, particularly in enhancing neuronal outgrowth in PC12 cells (Tai et al., 2014).
Molecular Structure Analysis
3-O-Ethyl-L-ascorbic acid's structure benefits from an etherified ascorbic acid, contributing to its enhanced stability and skin permeability. The molecule's structure allows it to act effectively as an antioxidant, showcasing its fundamental role in cosmetic formulations aimed at skin whitening and anti-aging (Liao et al., 2018).
Chemical Reactions and Properties
3-O-Ethyl-L-ascorbic acid's chemical behavior, notably its antioxidant capabilities, is significant in its application in cosmetics. Its efficacy as a tyrosinase inhibitor highlights its potential in skin-whitening products, with its antioxidant properties contributing to its stability and effectiveness in cosmetic formulations (Chen et al., 2021).
Physical Properties Analysis
The physical properties of 3-O-ethyl-L-ascorbic acid, including its stability in various pH conditions and temperatures, are crucial for its application in cosmetics. Its stability under optimal conditions (pH 5.46 at 36.3°C) ensures its effectiveness as a whitening agent, contributing to its preference in cosmetic formulations (Liao et al., 2018).
Scientific Research Applications
Cosmetic Applications and Skin Health
3-O-Ethyl-L-ascorbic acid, also known as ethyl ascorbic acid, is extensively used in cosmetics due to its stability and skin-friendly properties. It is an ether derivative of ascorbic acid (vitamin C) with enhanced molecular stability, facilitating its transport through the skin. Ethyl ascorbic acid is known for its whitening, antioxidant, anti-inflammatory, and elasticizing properties in cosmetics. It is a significant ingredient in anti-aging cosmetics and skin-lightening products (Romita et al., 2020); (Victoria-Martínez & Mercader-García, 2017).
Synthesis and Biological Evaluation
The synthesis of 3-O-ethyl-l-ascorbic acid can be performed efficiently in a single step without the induction of protecting groups. This compound has demonstrated potential in enhancing dibutyryl cyclic AMP-induced neurite outgrowth in PC12 cells, indicating its biological applications in neurology (Tai et al., 2014).
Antioxidant and Tyrosinase Inhibitory Abilities
Studies have shown that 3-O-ethyl ascorbic acid has potent antioxidant abilities and can function as a tyrosinase inhibitor, making it a valuable component in cosmetics for its whitening capacity. The optimal conditions for its stability and efficacy in cosmetic formulations have been explored, contributing to its effective use in skin care products (Liao et al., 2018).
Role in Plant Health
In plants, ascorbic acid, which is closely related to 3-O-ethyl-L-ascorbic acid, plays a significant role in photosynthesis, acting as an enzyme cofactor and in controlling cell growth. The biosynthesis and functions of ascorbic acid in plants have been extensively studied, indicating its importance in plant health and its potential applications in agriculture (Smirnoff & Wheeler, 2000).
Safety And Hazards
According to the safety data sheet, it is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The vitamin C ingredients market size was estimated at $10.24 billion in 2020 and projected to expand at a CAGR of 2.52% from 2021-2026 . The findings of the permeation experiments confirm the potential of simple formulations to deliver EA to the skin . Studies are ongoing to identify complex vehicles for synergistic enhancement of EA skin penetration .
properties
IUPAC Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-ethoxy-4-hydroxy-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6/c1-2-13-7-5(11)8(12)14-6(7)4(10)3-9/h4,6,9-11H,2-3H2,1H3/t4-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSCRDSBTNQPMS-UJURSFKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)OC1C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=O)O[C@@H]1[C@H](CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020595 | |
Record name | 3-O-Ethylascorbic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Ethyl-L-ascorbic acid | |
CAS RN |
86404-04-8 | |
Record name | 3-O-Ethylascorbic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86404-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-O-Ethyl ascorbic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086404048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-O-Ethylascorbic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5R)-5-[(1S)-1,2-Dihydroxyethyl]-4-ethoxy-3-hydroxyfuran-2(5H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.448 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-O-ETHYL ASCORBIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MW60CB71P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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